molecular formula C10H8BrNO2 B2962107 6-bromo-4-methyl-1H-indole-2-carboxylic acid CAS No. 18873-97-7

6-bromo-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2962107
CAS No.: 18873-97-7
M. Wt: 254.083
InChI Key: RLJIIICUHBNIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative featuring a bromine atom at position 6, a methyl group at position 4, and a carboxylic acid moiety at position 2. Indole scaffolds are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. The methyl group at position 4 increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

6-bromo-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJIIICUHBNIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18873-97-7
Record name 6-bromo-4-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 4-methylindole followed by carboxylation. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the search results do not focus specifically on the applications of "6-bromo-4-methyl-1H-indole-2-carboxylic acid," they do provide information on the applications of related compounds, such as indole-2-carboxylic acid derivatives, as HIV-1 integrase strand transfer inhibitors (INSTIs) . Additionally, the search results provide some information regarding the synthesis of related compounds .

Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

  • Background: HIV-1 integrase is a crucial antiviral target, and INSTIs have been developed to combat HIV-1 infections . However, resistance-causing mutations have reduced the effectiveness of these inhibitors, necessitating the development of novel integrase inhibitors .
  • Discovery of Indole-2-Carboxylic Acid Derivatives: Virtual screening identified indole-2-carboxylic acid as a potentially potent INSTI scaffold . Indole-2-carboxylic acid derivative 3 effectively inhibits HIV-1 integrase strand transfer, with the indole core and C2 carboxyl group chelating two Mg2+ ions within the integrase active site .
  • Structural Optimizations: Further structural optimization of compound 3 led to the development of derivative 20a , which significantly increased integrase inhibitory effect, with an IC50 value of 0.13 μM . The introduction of a long branch on C3 of the indole core improved interaction with the hydrophobic cavity near the integrase active site .
  • Structure-Activity Relationship (SAR) studies: SAR studies revealed that introducing C6-halogenated benzene and a C3 long branch to the indole core increased inhibitory activity against HIV-1 integrase . Compound 20a was developed through these structural modifications and demonstrated significant inhibition of integrase strand transfer . Binding mode analysis suggested that the C3 long branch of 20a extended to the hydrophobic cavity near the integrase active site and interacted with Tyr143 and Asn117 .
  • Other Indole-2-Carboxylic Acid Derivatives: Another study designed and synthesized a series of indole-2-carboxylic acid derivatives, with compound 17a demonstrating marked inhibition of integrase, with an IC50 value of 3.11 μM . Binding mode analysis of 17a showed that the introduced C6 halogenated benzene ring could effectively bind with the viral DNA (dC20) through π–π stacking interaction .

Synthesis of 6-Bromoindole

  • 6-Bromoindole can be used as a building block in the synthesis of bacterial cystathionine γ lyase inhibitors . A four-stage synthesis of 6-bromoindole involves diazotization of para-aminotoluene followed by bromination and ring closure in two stages .

Available Chemical Information

  • 6-bromo-4-methyl-1H-indole-2-carboxylic acid is available for purchase from chemical suppliers .
  • Structural information for 6-bromo-4-methyl-1H-indole-2-carboxylic acid includes its molecular formula (C10H8BrNO2), SMILES string, and InChI key .

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
6-Bromo-4-methyl-1H-indole-2-carboxylic acid Br (6), CH₃ (4), COOH (2) C₁₀H₈BrNO₂ 268.08 Potential antiviral activity (inferred from structural analogs)
6-Methoxy-1H-indole-2-carboxylic acid OCH₃ (6), COOH (2) C₁₀H₉NO₃ 207.18 Optimized synthesis via NMR-guided characterization (δ 7.08 aromatic, δ 3.76 OCH₃)
6-Bromo-4-methoxy-1H-indole-2-carboxylic acid Br (6), OCH₃ (4), COOH (2) C₁₀H₈BrNO₃ 284.08 Higher polarity due to methoxy; used in building-block libraries
5-Bromo-3-methyl-1H-indole-2-carboxylic acid Br (5), CH₃ (3), COOH (2) C₁₀H₈BrNO₂ 268.08 Positional isomerism alters electronic distribution
4-Methyl-1H-indole-2-carboxylic acid CH₃ (4), COOH (2) C₁₀H₉NO₂ 175.18 Lacks bromine; lower molecular weight
Key Observations:
  • Lipophilicity : The 4-methyl group in the target compound increases logP compared to 4-methoxy derivatives, favoring hydrophobic interactions in drug-receptor binding .
  • Positional Isomerism : Moving the bromine from position 6 (target) to 5 (5-bromo-3-methyl analog) redistributes electron density, which could alter binding modes in biological targets .

Biological Activity

6-Bromo-4-methyl-1H-indole-2-carboxylic acid is a notable compound within the indole family, recognized for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Indole Derivatives

Indole derivatives are well-documented for their significant biological activities, including antiviral, anticancer, and anti-inflammatory effects. The presence of various substituents on the indole ring can greatly influence these activities. Specifically, 6-bromo-4-methyl-1H-indole-2-carboxylic acid has shown promise in several studies for its antiviral properties and potential therapeutic applications.

Antiviral Activity

Recent studies indicate that indole derivatives exhibit antiviral activity by inhibiting viral replication and modulating immune responses. For instance, 6-bromo-4-methyl-1H-indole-2-carboxylic acid has been linked to antiviral effects against viruses such as SARS-CoV-2. In vitro studies demonstrated that related compounds could inhibit viral replication effectively at concentrations as low as 52.0 μM, showcasing their potential in developing antiviral therapies for COVID-19 prevention and treatment .

The mechanism through which 6-bromo-4-methyl-1H-indole-2-carboxylic acid exerts its effects involves several biochemical interactions:

  • Target Interaction : The compound likely interacts with specific receptors or enzymes within cells, although detailed information on its exact targets remains limited.
  • Cellular Effects : It influences various cellular processes, including cell signaling pathways and gene expression. Research suggests that indole derivatives can alter the activity of enzymes involved in viral replication, leading to their antiviral effects.
  • Molecular Binding : The molecular mechanism includes binding to biomolecules that may result in enzyme inhibition or activation, ultimately affecting gene expression and cellular metabolism.

Case Studies and Experimental Data

A summary of relevant studies focusing on the biological activity of 6-bromo-4-methyl-1H-indole-2-carboxylic acid is presented below:

StudyYearFindings
Benchchem2024Indicated significant antiviral activity in indole derivatives, including this compound.
PMC Article2023Reported effective inhibition of SARS-CoV-2 replication at concentrations of 52.0 μM .
MDPI Review2024Discussed the potential of indole derivatives in treating various diseases due to their biological activities .

Applications in Scientific Research

The compound's versatility extends to various fields:

  • Chemistry : It serves as a building block for synthesizing more complex indole derivatives.
  • Biology : Exhibits biological activities that could be harnessed for therapeutic purposes.
  • Medicine : Potential applications in developing pharmaceuticals targeting infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-bromo-4-methyl-1H-indole-2-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via sequential functionalization of indole scaffolds. For example, bromination and methylation steps can be performed using intermediates like 5-bromo-7-fluoro-1H-indole-2-carboxylic acid (precursor to similar compounds) as described in patent applications . Optimize reaction conditions (e.g., temperature, catalyst loading) based on LC/MS monitoring of intermediates (e.g., m/z 386 [M+H]+ and retention time 3.17 min under SMD-FA10-long conditions) .
  • Key Considerations : Use HPLC or GC to verify purity (>97% recommended for intermediates) and track byproducts .

Q. Which analytical techniques are critical for characterizing 6-bromo-4-methyl-1H-indole-2-carboxylic acid?

  • Methodology :

  • LC/MS : Monitor molecular ion peaks (e.g., m/z 396 [M+H]+ for analogous compounds) and retention times (e.g., 0.80 min under SQD-FA05-1 conditions) to confirm molecular weight and purity .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substitution patterns (e.g., bromine and methyl group positions).
  • X-ray crystallography : For structural confirmation, use single-crystal data (mean C–C bond length: 0.003 Å, R factor: 0.036) as demonstrated for related chromene-carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving 6-bromo-4-methyl-1H-indole-2-carboxylic acid?

  • Methodology :

  • Reagent selection : Use coupling agents like HATU or EDCI for amide bond formation, as shown in protein-templated reactions yielding 33% for similar indole derivatives .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of the carboxylic acid group.
  • Temperature control : Maintain reactions at 0–6°C for boronic acid intermediates to prevent decomposition .
    • Data Contradiction Analysis : If computational models predict higher yields than experimental results, re-evaluate steric effects from the 4-methyl group using DFT calculations.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodology :

  • Mechanistic studies : Use kinetic isotope effects or Hammett plots to probe electronic influences of the bromine and methyl substituents.
  • Cross-validation : Compare experimental LC/MS and NMR data with simulated spectra from computational tools (e.g., Gaussian or ORCA).
  • Case Study : For analogous compounds, discrepancies in reactivity were resolved by identifying unaccounted steric hindrance in the indole core .

Q. How can researchers design derivatives of 6-bromo-4-methyl-1H-indole-2-carboxylic acid for biological activity screening?

  • Methodology :

  • Functionalization : Introduce groups at the N1 position (e.g., ethyl esters or aminomethyl moieties) while preserving the carboxylic acid for hydrogen bonding .
  • Biological assays : Prioritize derivatives with logP values ~2.17 (similar to bioactive indole analogs) for membrane permeability .
  • Case Study : Ethyl 6-bromo-4-((dimethylamino)methyl)-1H-indole-3-carboxylate derivatives showed promise as enzyme inhibitors, validated via LC/MS and cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.